Cas no 119400-91-8 (methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate)

methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate structure
119400-91-8 structure
Product Name:methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
CAS-Nr.:119400-91-8
MF:C41H48N4O6
MW:692.843030929565
CID:180944
Update Time:2024-03-01

methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid, 14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-[(1R)-1-hydroxyethyl]-6,18-dimethyl-1-oxo-,methyl ester, (3S,3aR,5aS,9bR,14E,15R,17aS,20bR,20cR,25R)- (9CI)
    • 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2
    • (-)-Ceylanicine
    • 20b,3-(Ethaniminomethano)-9b,15-methano-13H,18H-azepino[1''',2''':1'',2'']pyrrolo[3'',2'':4',5']pyrrolo[2',3':5,6]benzofuro[2,3-b]furo[3,4-g]carbazole-25-carboxylicacid,14-ethylidene-1,3,3a,4,5,5a,6,10,11,14,15,16,17,20c-tetradecahydro-3-(1-hydroxyethyl)-6,18-dimethyl-1-oxo-,methyl ester, [3S-[3a(S*),3aa,5aa,9ba,14E,15a,17aR*,20bb,20ca,25S*]]-
    • Ceylanicine
    • CID 102075875
    • (3R,4E,8aR,13aS,14R)-11,10-[[(3S,3aR,10bR,10cR)-3,3a,4,5,5a,6-Hexahydro-3-[(R)-1-hydroxyethyl]-6-methyl-1-oxo-10cH-10b,3-(ethaniminomethano)-1H-furo[3,4-c]carbazole-9,8-diyl]oxy]-4-ethylidene-2,3,4,5,7,8-hexahydro-13-methyl-13H-3,8a-methano-1H-azepino[1′,2′:1,2]pyrrolo[2,3-b]indole-14-carboxylic acid methyl ester
    • methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate
    • Inchi: 1S/C41H48N4O6/c1-6-22-19-45-14-12-39-28-17-31-25(16-30(28)44(4)41(39,45)10-9-23(22)34(39)36(47)49-5)24-15-27-29(18-32(24)50-31)43(3)33-8-7-26-35-37(48)51-40(26,21(2)46)20-42-13-11-38(27,33)35/h6,15-18,21,23,26,33-35,42,46H,7-14,19-20H2,1-5H3/b22-6-/t21-,23+,26-,33?,34+,35+,38-,39+,40+,41-/m1/s1
    • InChI-Schlüssel: GTYVOLSFKIRKHL-FKVJBAGISA-N
    • Lächelt: O1C([C@@H]2[C@H]3CCC4[C@@]2(CCNC[C@@]13[C@@H](C)O)C1C=C2C(=CC=1N4C)OC1C2=CC2=C(C=1)[C@]13CCN4C/C(=C/C)/[C@H](CC[C@@]41N2C)[C@H]3C(=O)OC)=O

Berechnete Eigenschaften

  • Genaue Masse: 692.357
  • Monoisotopenmasse: 692.357
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 51
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1570
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 9
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 108

methyl (1R,13R,14R,17S,22R,30S,33R,34E,39R)-34-ethylidene-17-[(1R)-1-hydroxyethyl]-9,29-dimethyl-15-oxo-5,16-dioxa-9,19,29,36-tetraazaundecacyclo[31.5.1.01,30.02,28.04,26.06,25.08,23.010,22.013,17.014,22.030,36]nonatriaconta-2,4(26),6(25),7,23,27-hexaene-39-carboxylate Verwandte Literatur

Empfohlene Lieferanten
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.